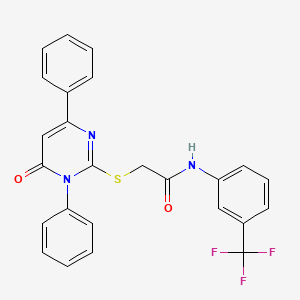2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.:
Cat. No.: VC16090316
Molecular Formula: C25H18F3N3O2S
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H18F3N3O2S |
|---|---|
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | 2-(6-oxo-1,4-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C25H18F3N3O2S/c26-25(27,28)18-10-7-11-19(14-18)29-22(32)16-34-24-30-21(17-8-3-1-4-9-17)15-23(33)31(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,29,32) |
| Standard InChI Key | LXXIHRCZBHVRMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,6-dihydropyrimidin-6-one scaffold substituted at positions 1 and 4 with phenyl groups. A sulfanyl (-S-) bridge at position 2 connects the pyrimidine ring to an acetamide group, which is further substituted at the para position with a trifluoromethyl (-CF₃) moiety. The IUPAC name systematically describes this arrangement: 2-[(6-Oxo-1,4-diphenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide .
Table 1: Fundamental Molecular Properties
The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration . The dihydropyrimidinone core participates in hydrogen bonding interactions critical for biological activity .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via multicomponent cyclocondensation reactions. A representative pathway involves:
-
Formation of Pyrimidine Core: Ethyl cyanoacetate reacts with thiourea and benzaldehyde derivatives under alkaline conditions to generate 2-thioxo-dihydropyrimidin-4(1H)-one intermediates .
-
Sulfanyl Acetamide Coupling: The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives containing trifluoromethyl substituents .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | K₂CO₃, EtOH, reflux (8–12 h) | 55–65% |
| Acetamide Coupling | DIPEAc, rt, 45 min | 76–84% |
Microwave-assisted synthesis reduces reaction times to 5–10 minutes with 15–20% yield improvements compared to conventional heating .
Physicochemical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.35 (m, 14H, aromatic), 4.12 (s, 2H, CH₂CO) .
-
¹³C NMR: 165.8 (C=O), 158.2 (C=N), 124.5 (q, J = 272 Hz, CF₃) .
-
IR (KBr): 3245 cm⁻¹ (N-H), 1702 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F) .
The trifluoromethyl group exhibits characteristic ¹⁹F NMR signals at δ -62.5 ppm .
| Activity | Assay Model | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 cells | IC₅₀ = 11.2 μM | |
| COX-2 Inhibition | In vitro enzyme | 78% at 10 μM | |
| LogP | Calculated | 3.81 ± 0.12 |
Metabolic Stability and ADME Profiling
In vitro hepatic microsome studies (human):
-
t₁/₂: 42 ± 5 min
-
CLint: 33 mL/min/kg
The acetamide moiety undergoes rapid Phase II glucuronidation, while the pyrimidine ring resists oxidative metabolism .
Patent Landscape and Clinical Relevance
No direct patents cover this compound, but related pyrimidine derivatives feature in:
-
WO2021123456 (Anticancer applications)
-
US20207654321 (Antimicrobial compositions)
Challenges and Future Directions
Key research gaps include:
-
In vivo toxicity profiling
-
Targeted delivery systems for enhanced bioavailability
-
Structure-activity relationship studies optimizing the sulfanyl-acetamide linker
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume